Efonidipina

Descripción general

Descripción

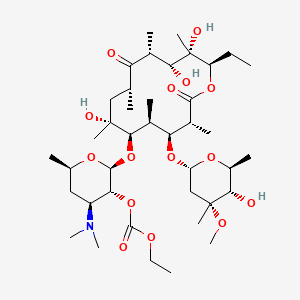

Efonidipina es un bloqueador de los canales de calcio de dihidropiridina que se utiliza principalmente para el tratamiento de la hipertensión y la angina de pecho. Se comercializó por primera vez en 1995 por Shionogi & Co. bajo el nombre comercial Landel. This compound es única en el sentido de que bloquea tanto los canales de calcio de tipo T como de tipo L, lo que contribuye a su perfil farmacológico distintivo .

Aplicaciones Científicas De Investigación

Efonidipina tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se utiliza como compuesto modelo para estudiar los bloqueadores de los canales de calcio. En biología y medicina, la this compound se investiga ampliamente por sus efectos antihipertensivos y antianginosos. También se ha estudiado por sus posibles propiedades renoprotectoras, neuroprotectoras y antiinflamatorias .

Mecanismo De Acción

Efonidipina ejerce sus efectos al inhibir tanto los canales de calcio de tipo L como de tipo T. Esta doble inhibición conduce a vasodilatación y una disminución de la frecuencia cardíaca. Al bloquear los canales de calcio de tipo T en el nodo sinoauricular, la this compound prolonga la fase de despolarización tardía 4 del potencial de acción del nodo sinoauricular, lo que disminuye la frecuencia cardíaca. Esto da como resultado una reducción de la demanda de oxígeno miocárdico y un aumento del flujo sanguíneo coronario, lo que ayuda a atenuar la isquemia miocárdica .

Análisis Bioquímico

Biochemical Properties

Efonidipine interacts with both L-type and T-type calcium channels, leading to vasodilation and decreased automaticity of the heart . It exerts negative chronotropic effects, decreasing heart rate .

Cellular Effects

Efonidipine influences cell function by acting on SA node cells, inhibiting T-type calcium channel activity, and prolonging the late phase-4 depolarization of the sinoatrial node action potential . This leads to a decrease in heart rate, associated with decreased myocardial oxygen demand and increases of blood flow to the coronary arteries .

Molecular Mechanism

Efonidipine exerts its effects at the molecular level by inhibiting the L-type and T-type calcium channels . This leads to vasodilation and decreased automaticity of the heart . Efonidipine also exerts negative chronotropic effects, decreasing heart rate .

Temporal Effects in Laboratory Settings

Efonidipine has been shown to have slow onset and long duration of action . In laboratory settings, it has been observed that the resting heart rate significantly decreased from baseline to week 12 .

Dosage Effects in Animal Models

In animal models, efonidipine has been shown to have slow-onset and long-lasting antihypertensive effects . The tachycardia that accompanied the hypotensive effect of efonidipine was weaker than that induced by nicardipine, another calcium antagonist .

Metabolic Pathways

Efonidipine is primarily metabolized in the liver. The important metabolites are N-dephenylated Efonidipine (DPH), deaminated Efonidipine (AL) and N-debenzylated Efonidipine (DBZ). Both DBZ and DPH exhibit activity as calcium antagonists .

Transport and Distribution

It is known that Efonidipine is primarily metabolized in the liver .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: El efonidipina clorhidrato etanolato se puede sintetizar mediante una serie de reacciones químicas que involucran el anillo de dihidropiridina. La síntesis normalmente implica la condensación de aldehídos y cetonas apropiados con amoníaco o aminas primarias, seguida de reacciones de ciclización y esterificación. Las condiciones de reacción a menudo incluyen el uso de disolventes orgánicos como metanol, etanol y acetonitrilo .

Métodos de producción industrial: En entornos industriales, el this compound clorhidrato etanolato se prepara utilizando un método de dispersión sólida para mejorar su solubilidad y biodisponibilidad. Esto implica el uso de polímeros de sílice mesoporosos y técnicas de evaporación de solventes para crear una dispersión sólida amorfa del fármaco .

Análisis De Reacciones Químicas

Tipos de reacciones: Efonidipina experimenta varias reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para su metabolismo y actividad farmacológica.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes, agentes reductores y varios solventes orgánicos. Las condiciones para estas reacciones generalmente implican temperaturas y niveles de pH controlados para garantizar las transformaciones químicas deseadas .

Principales productos formados: Los principales productos formados a partir de las reacciones químicas de this compound incluyen sus metabolitos, como la this compound N-desfenilada, la this compound desaminada y la this compound N-desbencilada. Estos metabolitos retienen algo de la actividad farmacológica del compuesto original .

Comparación Con Compuestos Similares

Efonidipina se compara a menudo con otros bloqueadores de los canales de calcio como la amlodipina. Si bien ambos fármacos son eficaces para reducir la presión arterial, la this compound tiene una menor propensión a causar edema periférico y taquicardia refleja. Además, la this compound ha demostrado tener efectos renoprotectores, neuroprotectores y antiinflamatorios potenciales, que no son tan prominentes en la amlodipina. Otros compuestos similares incluyen la nifedipina, la felodipina y la nicardipina, pero la doble inhibición de la this compound de los canales de calcio de tipo L y de tipo T la diferencia .

Propiedades

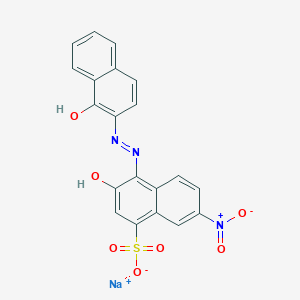

IUPAC Name |

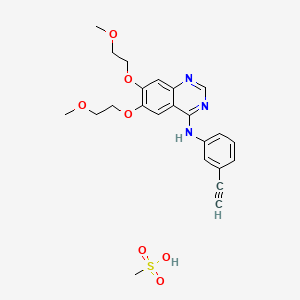

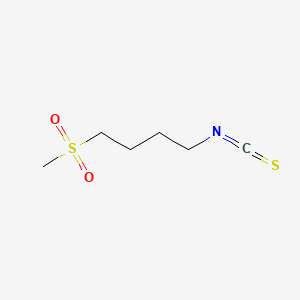

2-(N-benzylanilino)ethyl 5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N3O7P/c1-24-30(33(38)42-19-18-36(28-15-9-6-10-16-28)21-26-12-7-5-8-13-26)31(27-14-11-17-29(20-27)37(39)40)32(25(2)35-24)45(41)43-22-34(3,4)23-44-45/h5-17,20,31,35H,18-19,21-23H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVFSAJIGAJDMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N3O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9043988 | |

| Record name | Efonidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

631.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

746.9±60.0 °C | |

| Record name | Efonidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09235 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

poorly soluble | |

| Record name | Efonidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09235 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

This drug inhibits the L-type and T-type calcium channels, thereby leading to vasodilation and decreased automaticity of the heart. Efonidipine exerts negative chronotropic effects, decreasing heart rate. Acting on SA node cells by inhibiting T-type calcium channel activity, Efonidipine prolongs the late phase-4 depolarization of the sinoatrial node action potential, decreasing heart rate. This is associated with decreased myocardial oxygen demand and increases of blood flow to the coronary arteries and thereby attenuates myocardial ischemia. Efonidipine increases glomerular filtration rate (GFR) without increasing intra-glomerular pressure and filtration fraction . This increase leads to the prevention of renal damage that is normally associated with hypertension. Efonidipine increases the rate of renal sodium excretion via the suppression of aldosterone synthesis and aldosterone secretion from the adrenal glands. Aldosterone-induced renal parenchymal fibrosis is said to be suppressed by efonidipine. L-type calcium channel blockers, such as efonidipine, preferentially dilate afferent arterioles in the kidney, whereas both L-/T-type and L-/N-type calcium channel blockers potently dilate both afferent and efferent arterioles. The distinct actions of calcium channel blockers on the renal microcirculation are demonstrated by changes in glomerular capillary pressure and subsequent renal injury: L-type calcium channel blockers favor an increase in glomerular capillary pressure, whereas L-/T-type and L-/N-type CCBs alleviate glomerular hypertension. This supports the theory that L-Type/T-type calcium channel blockers may be of benefit in renal hypertension. Efonidipine is a long-acting medication due to a low dissociation constant. Recent studies suggest that efonidipine reduces plasma aldosterone levels in patients on regular hemodialysis, which is of additional benefit to the cardiovascular protection by antihypertensive therapy with efonidipine in patients with end-stage renal disease. | |

| Record name | Efonidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09235 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

111011-63-3 | |

| Record name | Landel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111011-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Efonidipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111011633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Efonidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09235 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Efonidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EFONIDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40ZTP2T37Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.